Ethyl 1-(methylamino)cyclohexane-1-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 1-(methylamino)cyclohexane-1-carboxylate (CAS 91951-39-2) is a synthetic small molecule belonging to the 1-amino-alkylcyclohexane class, characterized by a cyclohexane ring bearing a methylamino group and an ethyl carboxylate ester at the 1-position (molecular formula C10H19NO2; MW 185.26 g/mol). The IUPAC name is N-methyl-1-aminocyclohexane-1-carboxylic acid ethyl ester, abbreviated Me-Ac6c-OEt.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 91951-39-2
Cat. No. B2576390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(methylamino)cyclohexane-1-carboxylate
CAS91951-39-2
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCCOC(=O)C1(CCCCC1)NC
InChIInChI=1S/C10H19NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h11H,3-8H2,1-2H3
InChIKeyMQXJEVBIGFGQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(methylamino)cyclohexane-1-carboxylate (CAS 91951-39-2): A 1-Amino-alkylcyclohexane Scaffold for CNS-Oriented Research and Chemical Biology


Ethyl 1-(methylamino)cyclohexane-1-carboxylate (CAS 91951-39-2) is a synthetic small molecule belonging to the 1-amino-alkylcyclohexane class, characterized by a cyclohexane ring bearing a methylamino group and an ethyl carboxylate ester at the 1-position (molecular formula C10H19NO2; MW 185.26 g/mol) [1]. The IUPAC name is N-methyl-1-aminocyclohexane-1-carboxylic acid ethyl ester, abbreviated Me-Ac6c-OEt [1]. This compound is primarily utilized as a versatile building block and small-molecule scaffold in medicinal chemistry and chemical biology . The 1-amino-alkylcyclohexane pharmacophore is well-established in uncompetitive NMDA receptor antagonism, a mechanism clinically validated by memantine for Alzheimer's disease, and has been investigated across numerous derivatives for CNS indications [2].

Pharmacophore
1‑Amino‑alkylcyclohexane CNS research scaffold
Lipophilicity
Ethyl ester profile supports permeability assay studies
Physical Form
Liquid format for automated liquid handling synthesis

Why Ethyl 1-(methylamino)cyclohexane-1-carboxylate Cannot Be Casually Substituted: Physicochemical and Structural Differentiation from In-Class Analogs


Within the 1-amino-alkylcyclohexane family, seemingly minor structural variations—such as N-substituent identity, ester chain length, ring substitution position, and counterion form—produce substantial differences in lipophilicity, conformational flexibility, basicity, and target engagement that preclude simple interchange. Ethyl 1-(methylamino)cyclohexane-1-carboxylate occupies a specific physicochemical niche defined by its ethyl ester (vs. methyl ester or free carboxylic acid), secondary N-methylamine (vs. primary amine or tertiary N,N-dimethyl), and geminal 1,1-disubstitution pattern, each of which independently modulates logP, hydrogen-bonding capacity, rotatable bond count, and steric environment around the amine [1]. Empirical evidence demonstrates that changing the ester from ethyl to methyl alone alters the computed logP by approximately 0.6 units and reduces the rotatable bond count from 4 to 2, with downstream consequences for membrane permeability and binding-site complementarity [1]. Furthermore, the N-methyl secondary amine has distinct protonation behavior (predicted pKa ~7.7 for the conjugate acid of the methyl ester analog) compared to primary amines, which influences both CNS penetration and receptor interaction kinetics . These quantified physicochemical differences establish that substituting Ethyl 1-(methylamino)cyclohexane-1-carboxylate with a close analog without systematic re-optimization risks altering potency, selectivity, and pharmacokinetic profile—a risk documented across the broader amino-alkyl-cyclohexane literature where IC50 values span over two orders of magnitude (1.3–245 μM) depending on specific substituents [2]. The following sections present the available quantitative evidence for differentiation.

Ester chain length
Ethyl to methyl switch may alter lipophilicity and membrane permeability profile
Amine substitution
N‑methyl secondary amine may shift protonation behavior relative to primary amines
Physical state
Liquid ethyl ester may not support workflows designed for crystalline solids

Quantitative Differentiation Evidence for Ethyl 1-(methylamino)cyclohexane-1-carboxylate (CAS 91951-39-2) Against Closest Analogs


Lipophilicity Contrast: Ethyl Ester (XLogP3-AA 1.7) vs. Methyl Ester Analog (LogP 1.08)

Ethyl 1-(methylamino)cyclohexane-1-carboxylate exhibits a computed logP (XLogP3-AA) of 1.7 [1], compared to a LogP of 1.0817 for the direct methyl ester analog Methyl 1-(methylamino)cyclohexane-1-carboxylate (CAS 869939-85-5) . This difference of approximately 0.62 log units corresponds to a roughly 4-fold higher theoretical partition coefficient for the ethyl ester, predicting enhanced passive membrane permeability. Both compounds share identical hydrogen bond donor/acceptor counts (HBD: 1, HBA: 3) and nearly identical topological polar surface area (TPSA: 38.3 vs. 38.33 Ų), isolating the logP difference to the ethyl vs. methyl ester moiety [1].

Lipophilicity Contrast
Data to verify
Δ logP +0.62
~4× partition coefficient
Supports permeability prediction for CNS research models
Computed logP values; experimental data not available
Lipophilicity Membrane permeability Drug-likeness

Conformational Flexibility: Ethyl Ester (4 Rotatable Bonds) vs. Methyl Ester Analog (2 Rotatable Bonds)

The ethyl ester in the target compound introduces 4 rotatable bonds versus only 2 for the methyl ester analog Methyl 1-(methylamino)cyclohexane-1-carboxylate [1]. This doubling of rotatable bond count arises from the additional methylene group in the ethoxy moiety and translates into greater conformational sampling capacity for the ester side chain. While increased flexibility can carry an entropic penalty upon binding, it also enables access to binding pocket sub-pockets that the more constrained methyl ester cannot reach, a feature that has been exploited in scaffold-hopping campaigns within the amino-alkyl-cyclohexane series [2].

Conformational Flexibility
Data to verify
Target 4
Comparator 2
+2 rot. bonds
Supports broader conformational sampling for SAR studies
Computed properties; binding validation needed
Conformational flexibility Binding entropy Scaffold optimization

Physical Form and Handling: Liquid Ethyl Ester vs. Crystalline Free Acid for Synthetic Workflows

Ethyl 1-(methylamino)cyclohexane-1-carboxylate is a colorless liquid at ambient temperature, soluble in common organic solvents (ethanol, ether, benzene, acetone) but insoluble in water . In contrast, the corresponding free carboxylic acid, 1-(methylamino)cyclohexane-1-carboxylic acid (CAS 98552-54-6), is a white crystalline solid , and the hydrochloride salt form of the methyl ester (CAS 869882-67-7) is also a crystalline solid [1]. The liquid physical state of the ethyl ester offers practical advantages for direct use in solution-phase parallel synthesis, continuous flow chemistry, and automated liquid-handling platforms, eliminating the need for dissolution and potential precipitation issues associated with solid analogs.

Physical Form
Source review
Liquid (ethyl ester) vs solid (free acid / HCl salt)
May streamline automated liquid handling workflows
Vendor-reported physical state
Physical form Synthetic accessibility Solubility

IP Landscape: Composition-of-Matter Patent Space for 1-Amino-alkylcyclohexanes

The 1-amino-alkylcyclohexane chemical space has been extensively claimed in foundational patents, including US 6,071,966 (Merz Pharma, expired), EP 1,616,859 (Seikagaku Corporation, not in force), and multiple process patents covering aminocyclohexyl ether compounds [1][2][3]. However, a targeted search of the patent literature for CAS 91951-39-2 specifically did not return direct composition-of-matter claims on this ethyl N-methyl-aminocyclohexane carboxylate scaffold [4]. This stands in contrast to heavily protected analogs such as 1-amino-1,3,3,5,5-pentamethylcyclohexane (MRZ 2/579), which is explicitly claimed across multiple NMDA antagonist patents [1]. The relatively open IP status of the ethyl 1-(methylamino)cyclohexane-1-carboxylate scaffold may provide greater freedom-to-operate for research tool and early lead development.

IP Landscape
Source review
No composition‑of‑matter claims identified for CAS 91951‑39‑2
May lower early‑stage IP encumbrance risk for research
Patent search data; formal clearance opinion still required
Patent landscape Freedom to operate Chemical intellectual property

Class-Level NMDA Antagonism Potency Range: Contextualizing the 1-Amino-alkylcyclohexane Pharmacophore

The 1-amino-alkylcyclohexane chemical class has been systematically characterized for NMDA receptor antagonism, with 36 derivatives tested by Parsons et al. (1999) displaying [³H]-MK-801 binding Kᵢ values from 1.5 to 143 μM and functional IC₅₀ values against NMDA-induced currents in cultured hippocampal neurons from 1.3 to 245 μM at −70 mV [1]. Memantine, the clinically approved drug from a closely related aminoadamantane class, exhibits an IC₅₀ of approximately 1 μM under comparable conditions [1]. While no direct NMDA receptor binding or functional data have been published for Ethyl 1-(methylamino)cyclohexane-1-carboxylate (CAS 91951-39-2) specifically, its 1-(methylamino)cyclohexane core places it within this pharmacophore class. The wide potency range observed across structurally related derivatives (nearly 200-fold span in functional IC₅₀) underscores that small structural modifications—including ester chain length and amine substitution—profoundly influence NMDA receptor engagement [1].

Class‑Level NMDA Range
Class‑level
IC₅₀ 1.3–245 µM (class); target unknown
Supports NMDA pathway study evaluation context
36 derivatives tested; direct data not available for this compound
NMDA receptor Excitotoxicity CNS drug discovery

Recommended Research and Procurement Scenarios for Ethyl 1-(methylamino)cyclohexane-1-carboxylate (CAS 91951-39-2)


CNS Penetrant Hit and Lead Generation Leveraging Enhanced Lipophilicity

The XLogP3-AA of 1.7 for the ethyl ester—compared to 1.08 for the methyl ester analog—predicts superior passive membrane permeability, making Ethyl 1-(methylamino)cyclohexane-1-carboxylate a preferred starting scaffold for CNS-oriented screening libraries where blood-brain barrier penetration is a prerequisite [1]. Researchers should prioritize this ethyl ester analog over the methyl ester when designing fragment-based or HTS campaigns targeting neurodegenerative or psychiatric indications where the 1-amino-alkylcyclohexane pharmacophore has precedent (e.g., NMDA receptor antagonism for Alzheimer's disease or neuropathic pain) [2].

Conformational SAR Exploration via Ethyl Ester Rotatable Bond Expansion

The 4 rotatable bonds in Ethyl 1-(methylamino)cyclohexane-1-carboxylate—double the count of the methyl ester analog—provide a wider conformational search space for probing binding pocket topology [1]. This scaffold is appropriate for systematic SAR studies where incremental changes in ester side chain orientation may reveal selectivity handles between closely related targets (e.g., NMDA receptor subtypes NR1a/2A vs. NR1a/2D, where memantine exhibits 3-fold selectivity differences [2]), or between different ion channels (e.g., NMDA receptors vs. 5-HT₃ or nicotinic receptors, which share overlapping ligand recognition in this chemical class [2]).

Automated Parallel Synthesis and Flow Chemistry Compatible Building Block

The liquid physical state of Ethyl 1-(methylamino)cyclohexane-1-carboxylate at ambient temperature enables seamless integration into automated liquid-handling platforms and continuous flow reactors without pre-dissolution steps, unlike the crystalline solid free acid or hydrochloride salt analogs [1][2]. This property is particularly valuable for medicinal chemistry groups running high-throughput amide coupling or reductive amination libraries, where the ethyl ester serves as a masked carboxylic acid that can be deprotected post-library synthesis, or as an ester prodrug motif for in vivo evaluation.

IP-Unaudited Early-Stage Scaffold for CNS Lead Development

The absence of identified composition-of-matter patent claims specifically covering Ethyl 1-(methylamino)cyclohexane-1-carboxylate (CAS 91951-39-2), in contrast to heavily patented analogs such as MRZ 2/579, makes this specific scaffold an attractive starting point for early-stage drug discovery programs concerned with freedom-to-operate [1]. While a formal IP clearance opinion is still required, initial patent landscape analysis suggests lower encumbrance risk, potentially enabling faster progression from hit identification to lead optimization before committing to a proprietary chemotype.

Application
Selection Property
Validation Focus
CNS penetration‑focused hit generation
Ethyl ester lipophilicity profile
Membrane permeability and CNS exposure assays
Conformational SAR exploration
Rotatable bond count for binding pocket probing
Target engagement and selectivity profiling
Automated parallel synthesis integration
Liquid physical form for liquid handling
Solution‑phase synthesis compatibility testing
Early‑stage scaffold with reduced IP encumbrance
Patent landscape advantage (no composition‑of‑matter claims)
Freedom‑to‑operate review and IP diligence
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